N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
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Overview
Description
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is a compound that combines the structural features of epsilon-aminocaproic acid and beta-L-fucopyranosylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine typically involves the coupling of epsilon-aminocaproic acid with beta-L-fucopyranosylamine. This can be achieved through a series of steps including protection of functional groups, activation of carboxyl groups, and subsequent coupling reactions. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Solvent systems such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve reactants and facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes such as plasmin, which is involved in fibrinolysis.
Industry: Utilized in the development of novel materials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit the activity of plasmin by binding to its active site, thereby preventing the breakdown of fibrin clots. This inhibition is crucial in controlling bleeding disorders .
Comparison with Similar Compounds
Similar Compounds
Epsilon-Aminocaproic Acid: A known antifibrinolytic agent used to prevent excessive bleeding.
Beta-L-fucopyranosylamine: A sugar derivative with potential biological activity
Uniqueness
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is unique due to its combined structural features, which allow it to exhibit properties of both epsilon-aminocaproic acid and beta-L-fucopyranosylamine.
Properties
Molecular Formula |
C12H24N2O5 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
6-amino-N-(3,4,5-trihydroxy-6-methyloxan-2-yl)hexanamide |
InChI |
InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15) |
InChI Key |
OCYKRQKYASNHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
Origin of Product |
United States |
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